molecular formula C7H6ClN5 B6260792 7-chloro-3-cyclopropyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 1538078-22-6

7-chloro-3-cyclopropyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Cat. No.: B6260792
CAS No.: 1538078-22-6
M. Wt: 195.6
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Description

7-chloro-3-cyclopropyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-3-cyclopropyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 7-chloro-3H-[1,2,3]triazolo[4,5-d]pyrimidine with cyclopropylamine in the presence of a base such as triethylamine . The reaction is usually carried out in a solvent like ethanol or acetonitrile at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, is often considered in industrial settings .

Chemical Reactions Analysis

Types of Reactions

7-chloro-3-cyclopropyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted triazolopyrimidines, oxidized or reduced derivatives, and cyclized heterocyclic compounds .

Scientific Research Applications

7-chloro-3-cyclopropyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-chloro-3-cyclopropyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can lead to the disruption of cellular processes and ultimately result in the desired biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

  • 7-chloro-3H-[1,2,3]triazolo[4,5-d]pyrimidine
  • 3-cyclopropyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine
  • 7-chloro-3-cyclopropyl-3H-[1,2,4]triazolo[4,3-d]pyrimidine

Uniqueness

7-chloro-3-cyclopropyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other similar compounds. The presence of the cyclopropyl group and the chlorine atom enhances its binding affinity to certain molecular targets, making it a promising candidate for drug development .

Properties

CAS No.

1538078-22-6

Molecular Formula

C7H6ClN5

Molecular Weight

195.6

Purity

85

Origin of Product

United States

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